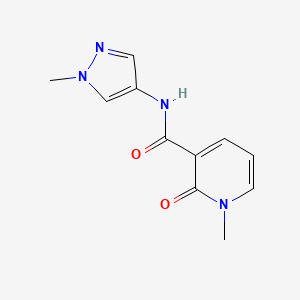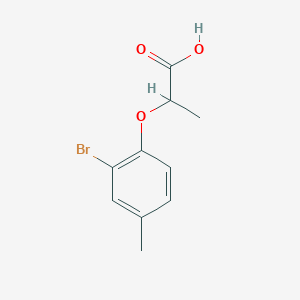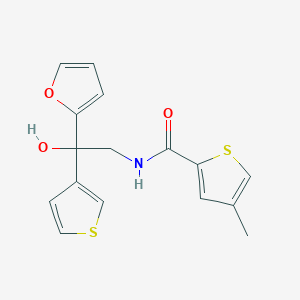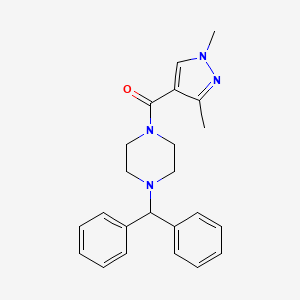![molecular formula C14H16N6O B2440841 N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1311502-42-7](/img/structure/B2440841.png)
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, commonly known as CTAP, is a small molecule that has been extensively studied for its potential application in scientific research. CTAP is a tetrazole-based compound that has been shown to modulate the activity of certain receptors in the brain and has been used to investigate the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the physiological effects associated with its activation.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in various animal models. In addition to its effects on the mu-opioid receptor, CTAP has also been shown to modulate the activity of other receptors such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor. These effects have been linked to changes in pain perception, reward processing, and anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the investigation of the specific effects of this receptor without interference from other opioid receptors. However, one limitation of CTAP is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are a number of potential future directions for research on CTAP and its applications. One area of interest is the development of more potent and selective CTAP analogs that can be used to investigate the role of the mu-opioid receptor in greater detail. Another potential direction is the investigation of the effects of CTAP on other physiological systems, such as the immune system or the cardiovascular system. Finally, the development of novel drug delivery systems for CTAP could improve its pharmacokinetic properties and allow for more effective in vivo studies.
Métodos De Síntesis
The synthesis of CTAP involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)aniline with N-(1-chlorobutyl)-2-chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
CTAP has been used extensively in scientific research to investigate the role of certain receptors in the brain. One such receptor is the mu-opioid receptor, which is involved in pain modulation and reward processing. CTAP has been shown to selectively block the mu-opioid receptor, making it a useful tool for studying the physiological and pharmacological effects of this receptor.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-2-3-12(9-15)17-14(21)8-11-4-6-13(7-5-11)20-10-16-18-19-20/h4-7,10,12H,2-3,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFXWIGWYYJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)



![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)
![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)


